An In-depth Technical Guide to DIM-C-pPhOH: An NR4A1 Antagonist
An In-depth Technical Guide to DIM-C-pPhOH: An NR4A1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), a significant antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77. This document details its chemical properties, mechanism of action, and its effects on various cancer cell lines. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of key quantitative data.
Introduction
DIM-C-pPhOH is a methylene-substituted bis-indole derivative that has been identified as a potent antagonist of the nuclear receptor 4A1 (NR4A1/Nur77).[1][2] NR4A1 is an orphan nuclear receptor that is overexpressed in several types of cancer, including breast, colon, pancreatic, and lung cancer.[1][3] It plays a crucial role in regulating pro-oncogenic pathways. DIM-C-pPhOH functions as an inverse agonist, inhibiting the transcriptional activity of NR4A1 and subsequently modulating downstream signaling pathways involved in cell growth, apoptosis, and migration.[1][2] While it serves as a prototypical NR4A1 ligand, it is noted to be rapidly metabolized, which has led to the development of more stable "buttressed" analogs.[1]
Chemical Properties
| Property | Value |
| Chemical Name | 1,1-Bis(3'-indolyl)-1-(p-hydroxyphenyl)methane |
| Synonyms | C-DIM8, CDIM8 |
| CAS Number | 151358-47-3[4] |
| Molecular Formula | C23H18N2O |
| Molecular Weight | 338.408 g/mol |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Mechanism of Action
DIM-C-pPhOH exerts its biological effects primarily through the antagonism of NR4A1. It directly binds to the ligand-binding domain of NR4A1, inhibiting its transcriptional activity.[3][5][6] This antagonism mimics the effects of NR4A1 gene silencing (siRNA). The inhibition of NR4A1 by DIM-C-pPhOH leads to the modulation of several downstream signaling pathways critical for cancer cell proliferation and survival.
Inhibition of mTOR Signaling
One of the key mechanisms of DIM-C-pPhOH is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4][7] This is achieved through the induction of sestrin 2 and the subsequent activation of AMP-activated protein kinase (AMPKα).[4] Activated AMPKα, in turn, inhibits the mTOR pathway, leading to a reduction in cell growth and proliferation.[4]
Caption: Inhibition of mTOR signaling pathway by DIM-C-pPhOH.
Induction of Apoptosis
DIM-C-pPhOH is a potent inducer of apoptosis in various cancer cell lines.[4] This is confirmed by an increase in Annexin V staining and the cleavage of caspases 7 and 8 upon treatment.[4] The pro-apoptotic effect is also mediated by the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[4]
Caption: Induction of apoptosis by DIM-C-pPhOH.
Inhibition of Cell Migration
DIM-C-pPhOH has been shown to inhibit TGF-β induced cell migration in breast cancer cell lines. This is associated with a decrease in the expression of β1-integrin protein and mRNA.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of DIM-C-pPhOH in various cancer cell lines.
Table 1: In Vitro Efficacy (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ACHN | Kidney | 13.6 | [4][7] |
| 786-O | Kidney | 13.0 | [4][7] |
| RKO | Colon | 21.2 (48h) | [3] |
| SW480 | Colon | 21.4 (48h) | [3] |
Table 2: In Vivo Efficacy
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Male athymic nude mice | Not Specified | 30 mg/kg; oral gavage; daily; for 50 days | Significant inhibition of tumor growth | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DIM-C-pPhOH.
Cell Proliferation Assay
Objective: To determine the effect of DIM-C-pPhOH on cancer cell proliferation.
Methodology:
-
Seed cancer cells (e.g., ACHN, 786-O) in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of DIM-C-pPhOH (e.g., 7.5-20 µM) or DMSO as a vehicle control.[4]
-
Incubate for a specified period (e.g., 24 hours).[4]
-
Assess cell viability using a standard method such as MTT or direct cell counting.
-
Calculate the IC50 value, which is the concentration of DIM-C-pPhOH that inhibits cell proliferation by 50%.
Caption: Workflow for cell proliferation assay.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by DIM-C-pPhOH.
Methodology:
-
Treat cancer cells (e.g., ACHN, 786-O) with DIM-C-pPhOH (e.g., 20 µM) or DMSO for 24 hours.[4]
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To analyze the effect of DIM-C-pPhOH on the expression of specific proteins.
Methodology:
-
Treat cells with DIM-C-pPhOH (e.g., 15-20 µM) for 24 hours.[4]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., survivin, Bcl-2, EGFR, cleaved caspases 7 and 8, sestrin 2, p-AMPKα, p-mTOR) overnight at 4°C.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
Conclusion
DIM-C-pPhOH is a valuable research tool for studying the role of NR4A1 in cancer biology. Its ability to antagonize NR4A1 and subsequently inhibit key pro-survival pathways like mTOR signaling, while inducing apoptosis, makes it a compound of significant interest in oncology research and drug development. Although its metabolic instability has led to the development of more robust analogs, DIM-C-pPhOH remains a foundational compound for understanding NR4A1-targeted cancer therapy. This guide provides essential technical information to facilitate further research and application of this important molecule.
References
- 1. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. selleckchem.com [selleckchem.com]
